4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide
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Overview
Description
4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide is a complex organic compound that features a morpholine ring substituted with a benzyl group, a pyridinyl ethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the benzyl group and the pyridinyl ethyl group. The final step involves the formation of the carboxamide group.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Addition of the Pyridinyl Ethyl Group: The pyridinyl ethyl group can be added through a coupling reaction using 4-bromopyridine and a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with sodium hydride in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The benzyl and pyridinyl groups may facilitate binding to certain receptors or enzymes, while the morpholine ring can enhance the compound’s stability and solubility. The carboxamide group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-5-oxo-N-(2-(pyridin-3-yl)ethyl)morpholine-3-carboxamide
- 4-benzyl-5-oxo-N-(2-(pyridin-2-yl)ethyl)morpholine-3-carboxamide
- 4-benzyl-5-oxo-N-(2-(quinolin-4-yl)ethyl)morpholine-3-carboxamide
Uniqueness
4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide is unique due to the specific positioning of the pyridinyl group, which can significantly influence its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for developing targeted therapies and specialized materials.
Properties
IUPAC Name |
4-benzyl-5-oxo-N-(2-pyridin-4-ylethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18-14-25-13-17(22(18)12-16-4-2-1-3-5-16)19(24)21-11-8-15-6-9-20-10-7-15/h1-7,9-10,17H,8,11-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSDBJDYIMSSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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